![molecular formula C15H12Cl2N2O B177658 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride CAS No. 154179-39-2](/img/structure/B177658.png)
3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride” seems to be a derivative of hydroxychloroquine sulfate, which is a 4-aminoquinoline based antiviral drug .
Synthesis Analysis
There are studies on the synthesis of similar compounds. For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .
Molecular Structure Analysis
The molecular weight of “3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride” is 307.18 . The InChI code is 1S/C15H11ClN2O.ClH/c16-10-4-5-13-14 (6-7-17-15 (13)8-10)18-11-2-1-3-12 (19)9-11;/h1-9,19H, (H,17,18);1H .
Physical And Chemical Properties Analysis
The compound “3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride” is a solid with a melting point greater than 275°C .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
This compound has been synthesized and evaluated for its potential as an antimalarial agent . It has shown promise in inhibiting β-hematin formation and hemoglobin proteolysis in vitro, which are critical processes in the malaria parasite’s lifecycle .
Anticancer Activity
Derivatives of this compound have been tested for their anticancer properties . The research indicates that these derivatives could play a role in developing new therapeutic agents for cancer treatment .
Tuberculosis Treatment
New analogs of this compound have been synthesized as potential Mycobacterium tuberculosis DNA gyrase inhibitors . DNA gyrase is essential for maintaining DNA topology in MTB and is a target for antibacterial therapy, making these analogs significant in the search for new TB treatments .
Antibacterial Properties
Studies have also explored the antibacterial potential of chalcones derived from this compound against various bacterial strains, including clinical strains of Staphylococcus aureus .
Wirkmechanismus
Target of Action
The primary targets of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride are heme molecules and DNA gyrase . Heme molecules play a crucial role in the life cycle of malaria parasites, while DNA gyrase is essential for the survival and replication of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets through inhibition . It inhibits heme crystallization, a vital process for malaria parasites . It also inhibits DNA gyrase, an enzyme that regulates DNA topology in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the heme crystallization pathway in malaria parasites and the DNA replication pathway in Mycobacterium tuberculosis . By inhibiting these pathways, it disrupts the life cycle of the parasites and the replication of the bacteria, leading to their death.
Pharmacokinetics
The compound’smolecular weight (307.18 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of heme crystallization and DNA gyrase , leading to the death of malaria parasites and Mycobacterium tuberculosis . In vitro studies have shown that the compound has potent antimalarial and anticancer activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLXKULBJIEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647798 |
Source
|
Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154179-39-2 |
Source
|
Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.